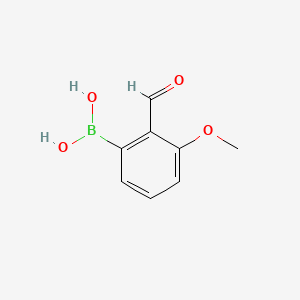

(2-Formyl-3-methoxyphenyl)boronic acid

Übersicht

Beschreibung

“(2-Formyl-3-methoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BO4 . It has a molecular weight of 179.97 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “(2-Formyl-3-methoxyphenyl)boronic acid” is 1S/C8H9BO4/c1-13-8-4-2-3-7 (9 (11)12)6 (8)5-10/h2-5,11-12H,1H3 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“(2-Formyl-3-methoxyphenyl)boronic acid” is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

(2-Formyl-3-methoxyphenyl)boronic acid: is a versatile building block in organic chemistry. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing complex molecules. For instance, it can be used to synthesize various biaryl structures, which are prevalent in pharmaceuticals and agrochemicals .

Sensing Applications

Boronic acids, including (2-Formyl-3-methoxyphenyl)boronic acid , are known for their affinity towards diols and can be used to create sensors. These sensors can detect sugars and other biological molecules with diol groups, which is crucial in medical diagnostics and environmental monitoring .

Drug Development

The boronic acid moiety is significant in drug development due to its interaction with enzymes and proteins(2-Formyl-3-methoxyphenyl)boronic acid can serve as a potential lead compound for the development of new therapeutic agents, especially in targeting diseases related to enzyme dysregulation .

Material Science

In material science, (2-Formyl-3-methoxyphenyl)boronic acid can be employed to modify surfaces and create functional materials. Its ability to form stable covalent bonds with various substrates allows for the development of novel materials with specific properties .

Biological Labeling and Imaging

Due to its reactive boronic acid group, (2-Formyl-3-methoxyphenyl)boronic acid can be used for biological labeling. It can attach to biomolecules containing diol groups, such as glycoproteins, enabling their detection and imaging in biological research .

Neutron Capture Therapy (BNCT)

Arylboronic acids, like (2-Formyl-3-methoxyphenyl)boronic acid , can be used as boron carriers in Boron Neutron Capture Therapy, a targeted cancer treatment method. The boron atoms capture neutrons and undergo fission, selectively destroying cancer cells .

Polymer Chemistry

In polymer chemistry, (2-Formyl-3-methoxyphenyl)boronic acid can be incorporated into polymers to impart specific functionalities. For example, it can be used to create responsive polymers that can release drugs in response to changes in glucose levels, which is beneficial for diabetes management .

Analytical Separation Techniques

The specific interaction of boronic acids with cis-diols can be exploited in chromatography and other separation techniques(2-Formyl-3-methoxyphenyl)boronic acid can be used to modify stationary phases or create affinity columns for the selective separation of diol-containing compounds .

Safety and Hazards

“(2-Formyl-3-methoxyphenyl)boronic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Zukünftige Richtungen

Boronic acids, including “(2-Formyl-3-methoxyphenyl)boronic acid”, have been increasingly studied in medicinal chemistry due to their potential applications in the development of new drugs . They have shown promise in various areas, such as anticancer, antibacterial, and antiviral activity, as well as their application as sensors and delivery systems . Therefore, it is expected that the studies with boronic acids in medicinal chemistry will be extended in order to obtain new promising drugs .

Eigenschaften

IUPAC Name |

(2-formyl-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAPYCFXQHQPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Formyl-3-methoxyphenyl)boronic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Methanobenzoxazol-2(3H)-one,3a,4,7,7a-tetrahydro-,[3aR-(3a-alpha-,4-alpha-,7-alpha-,7a-alpha-)]-](/img/no-structure.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)

![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)